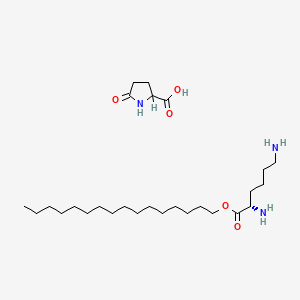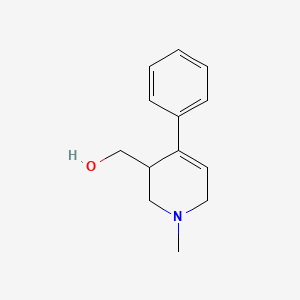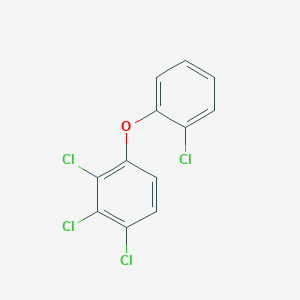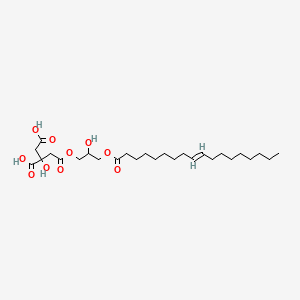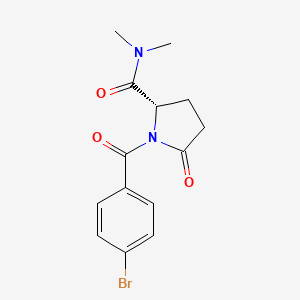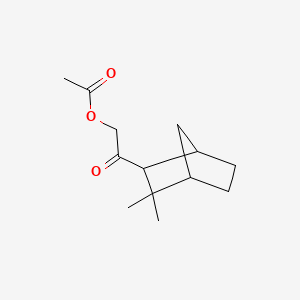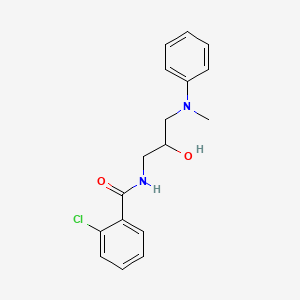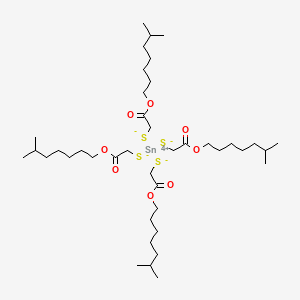
Tin(4+) 2-(isooctyloxy)-2-oxoethane-1-thiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin(4+) 2-(isooctyloxy)-2-oxoethane-1-thiolate is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. These compounds have diverse applications in various fields due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tin(4+) 2-(isooctyloxy)-2-oxoethane-1-thiolate typically involves the reaction of tin(IV) chloride with 2-(isooctyloxy)-2-oxoethane-1-thiol in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
SnCl4+4C8H17OCH2CSH→Sn(C8H17OCH2CS)4+4HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tin(4+) 2-(isooctyloxy)-2-oxoethane-1-thiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin(IV) center to lower oxidation states.
Substitution: The organic groups attached to the tin atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
Oxidation: Tin oxides (e.g., SnO2).
Reduction: Lower oxidation state tin compounds (e.g., Sn(II) derivatives).
Substitution: Various substituted organotin compounds.
Applications De Recherche Scientifique
Chemistry
Tin(4+) 2-(isooctyloxy)-2-oxoethane-1-thiolate is used as a catalyst in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the preparation of other organotin compounds.
Biology and Medicine
In biological research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry
Industrially, this compound is used in the production of polymers and as a stabilizer in PVC manufacturing. It also finds applications in the electronics industry as a precursor for tin-based conductive materials.
Mécanisme D'action
The mechanism of action of Tin(4+) 2-(isooctyloxy)-2-oxoethane-1-thiolate involves its interaction with molecular targets through coordination chemistry. The tin center can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include coordination to sulfur and oxygen atoms, leading to the formation of stable organotin complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyltin chloride: An organotin compound with similar catalytic properties.
Tributyltin oxide: Used as a biocide and in antifouling paints.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
Uniqueness
Tin(4+) 2-(isooctyloxy)-2-oxoethane-1-thiolate is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to form stable complexes with various ligands makes it particularly useful in catalysis and material science applications.
Propriétés
Numéro CAS |
54235-66-4 |
|---|---|
Formule moléculaire |
C40H76O8S4Sn |
Poids moléculaire |
932.0 g/mol |
Nom IUPAC |
2-(6-methylheptoxy)-2-oxoethanethiolate;tin(4+) |
InChI |
InChI=1S/4C10H20O2S.Sn/c4*1-9(2)6-4-3-5-7-12-10(11)8-13;/h4*9,13H,3-8H2,1-2H3;/q;;;;+4/p-4 |
Clé InChI |
UXWFFTJAIUFHHW-UHFFFAOYSA-J |
SMILES canonique |
CC(C)CCCCCOC(=O)C[S-].CC(C)CCCCCOC(=O)C[S-].CC(C)CCCCCOC(=O)C[S-].CC(C)CCCCCOC(=O)C[S-].[Sn+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


